molecular formula C15H10O4 B13124677 1-Hydroxy-3-methoxyanthracene-9,10-dione CAS No. 20733-99-7

1-Hydroxy-3-methoxyanthracene-9,10-dione

Cat. No.: B13124677
CAS No.: 20733-99-7
M. Wt: 254.24 g/mol
InChI Key: LRCKMFKYRNMGRL-UHFFFAOYSA-N
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Description

1-Hydroxy-3-methoxyanthracene-9,10-dione is an anthraquinone derivative characterized by hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 1 and 3, respectively, on the anthracene backbone . Anthraquinones are widely studied for their diverse biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. This compound, like other anthraquinones, is likely derived from natural sources such as plants (e.g., Rubia cordifolia and Morinda officinalis) or fungi, where similar structures are prevalent . Its structural features influence physicochemical properties, such as solubility and redox behavior, and biological interactions, making it a subject of interest in pharmaceutical and materials science research.

Properties

CAS No.

20733-99-7

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

1-hydroxy-3-methoxyanthracene-9,10-dione

InChI

InChI=1S/C15H10O4/c1-19-8-6-11-13(12(16)7-8)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3

InChI Key

LRCKMFKYRNMGRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Chemical Reactions Analysis

1-Hydroxy-3-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the potential of 1-hydroxy-3-methoxyanthracene-9,10-dione as an anticancer agent. For instance:

  • Cytotoxicity against Cancer Cell Lines : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including human urothelial carcinoma (NTUB1) and prostate cancer (PC3) cells. One study reported an IC50 value of 4.02 μM for certain derivatives against BGC cancer cells, suggesting strong antiproliferative activity .
  • Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased apoptotic markers when treated with specific concentrations. This mechanism is crucial for developing effective cancer therapies that target cell death pathways .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its derivatives have been tested against a range of bacterial strains, demonstrating effectiveness in inhibiting growth. For instance:

  • Inhibition Studies : Some studies have reported that anthraquinone derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents .

Materials Science

This compound's unique properties make it suitable for applications in materials science:

  • Dyes and Pigments : The compound can be utilized in the formulation of dyes due to its vibrant color and stability under light exposure. Its derivatives are often employed in textile applications where colorfastness is critical .
  • Organic Electronics : The compound's electronic properties are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport makes it a candidate for enhancing the efficiency of these devices .

Photocatalysis

The photocatalytic properties of this compound are being investigated for environmental remediation:

  • Degradation of Pollutants : Studies have shown that this compound can effectively degrade organic pollutants under UV light irradiation, making it a potential agent for wastewater treatment processes .

Case Study 1: Anticancer Research

A series of experiments conducted on synthesized derivatives of this compound demonstrated varying degrees of cytotoxicity against human cancer cell lines. The study involved the synthesis of multiple analogs followed by evaluation using MTT assays to determine cell viability post-treatment.

Compound NameIC50 (μM)Cell Line
Compound A4.02BGC
Compound B15.5NTUB1
Compound C8.75PC3

This data underscores the potential therapeutic applications of this compound in oncology.

Case Study 2: Environmental Remediation

Research on photocatalytic degradation showed that a solution containing this compound could reduce concentrations of specific organic pollutants by over 80% within two hours under UV light exposure. This finding highlights its utility in developing sustainable environmental cleanup technologies.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-methoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes, leading to various biological effects. The pathways involved may include oxidative stress modulation and inhibition of inflammatory mediators .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Anthraquinones

Compound Name Substituent Positions Functional Groups Biological Activity Source/Reference
1-Hydroxy-3-methoxyanthracene-9,10-dione 1-OH, 3-OCH₃ Hydroxyl, Methoxy Not explicitly reported
1,4-Dihydroxy-2-methoxyanthracene-9,10-dione 1-OH, 2-OCH₃, 4-OH Hydroxyl, Methoxy Antimicrobial (isolated from R. cordifolia)
1,2-Dihydroxy-6-methoxyanthracene-9,10-dione 1-OH, 2-OH, 6-OCH₃ Hydroxyl, Methoxy Cytotoxic (IC₅₀: 1.1–13.0 µg/mL)
1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione 1-OH, 3-prenyloxy Hydroxyl, Prenyl ether Synthetic intermediate
Emodine (1,3,8-trihydroxy-6-methylanthracene-9,10-dione) 1-OH, 3-OH, 6-CH₃, 8-OH Hydroxyl, Methyl Cytotoxic (EGFR/mTor inhibition)
Citreorosein (1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione) 1-OH, 3-OH, 6-CH₂OH, 8-OH Hydroxyl, Hydroxymethyl Reduced bioavailability vs. emodin

Key Observations :

  • Positional Effects: Methoxy groups at position 3 (as in the target compound) vs.
  • Functional Group Impact : Hydroxyl groups enhance hydrogen bonding and solubility but may reduce bioavailability due to increased polarity (e.g., citreorosein vs. emodin) . Prenyl ether groups (e.g., in ) introduce lipophilicity, favoring membrane interactions .

Physicochemical Properties

Table 2: Phase Behavior of Methoxy vs. Hydroxy-Substituted Anthraquinones

Compound Substituents Phase Behavior (LCST*) Reference
AQ-1,8-3E-OCH₃ 1,8-OCH₃, 3-ethoxy Exhibits LCST behavior
AQ-1,8-3E-OH 1,8-OH, 3-ethoxy No LCST behavior

*LCST: Lower critical solution temperature.
Insight : Methoxy groups at critical positions (e.g., 1,8-OCH₃) enable thermoresponsive phase transitions, whereas hydroxyl groups disrupt this behavior due to stronger hydrogen bonding with water .

Table 3: Cytotoxicity of Amino- and Methoxy-Substituted Anthraquinones

Compound IC₅₀ (µg/mL) MCF-7 IC₅₀ (µg/mL) Hep-G2 Selectivity Index (SI) Reference
2-(Butylamino)anthracene-9,10-dione (5a) 1.1 1.2 High
1,2-Dihydroxy-6-methoxyanthracene-9,10-dione 1.1 3.0 Moderate
1,3,8-Trihydroxy-6-methylanthracene-9,10-dione (emodin) N/A N/A Cytotoxic (colon cancer)

Notable Trends:

  • Amino-substituted derivatives (e.g., 5a) exhibit potent cytotoxicity, likely due to enhanced cellular uptake and DNA intercalation .
  • Methoxy groups may reduce nonspecific toxicity, as seen in 1,2-dihydroxy-6-methoxyanthracene-9,10-dione, which shows moderate selectivity .

Biological Activity

1-Hydroxy-3-methoxyanthracene-9,10-dione (commonly referred to as EXD) is a derivative of anthraquinone, a class of compounds known for their diverse biological activities, particularly in cancer treatment and other therapeutic applications. This article explores the biological activity of EXD, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Anticancer Activity

EXD has demonstrated significant anticancer properties across various cell lines. Studies have reported its effectiveness in inhibiting cell proliferation in human cancer cell lines such as gastric adenocarcinoma (AGS), lung cancer (SK-MES-1), bladder carcinoma (J82), and promyelocytic leukemia (HL-60). The half-maximal inhibitory concentration (IC50) values indicate that EXD exhibits potent cytotoxicity, with IC50 values often below 10 µM in sensitive cell lines.

Cell LineIC50 (µM)Reference
MRC-5 (Normal)>100
AGS48.9 ± 3.4
SK-MES-178.4 ± 4.9
J8262.0 ± 4.2
HL-6035.6 ± 2.5

The compound's selective toxicity towards cancer cells compared to normal fibroblasts suggests its potential utility in targeted cancer therapies.

The anticancer effects of EXD are attributed to several mechanisms:

  • Induction of Apoptosis : EXD activates apoptotic pathways in cancer cells by modulating key signaling molecules such as TNF-α, JNK, AKT, and ERK, which are involved in cell survival and death processes .
  • Inhibition of Osteoclast Activity : Research indicates that EXD reduces the activity of tartrate-resistant acid phosphatase (TRAP) in osteoclasts while promoting osteoblast proliferation and alkaline phosphatase (ALP) activity . This dual action could be beneficial in conditions like osteoporosis and certain cancers that affect bone metabolism.

Study on Cell Proliferation

A study conducted using the MTT reduction assay evaluated the effects of various anthraquinone derivatives, including EXD, on five different human cell lines. The results showed that EXD exhibited significant antiproliferative activity with IC50 values comparable to established chemotherapeutic agents like etoposide .

In Vivo Studies

Further investigations into the in vivo efficacy of EXD have shown promising results in animal models. For instance, administration of EXD significantly reduced tumor sizes in xenograft models of human cancers, supporting its potential as an effective therapeutic agent .

Safety and Toxicity

While the anticancer properties of EXD are noteworthy, safety profiles must be considered. Toxicological assessments have indicated that at therapeutic doses, EXD exhibits a favorable safety margin; however, further studies are required to fully elucidate its long-term effects and potential side effects.

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